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N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

4-anilinoquinoline kinase inhibitor scaffold C2 substituent SAR

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-98-3; molecular formula C25H29N3O3; molecular weight 419.5 g/mol) is a fully synthetic 4-anilinoquinoline derivative distinguished by a piperidine-1-carbonyl substituent at the quinoline C2 position and a 3-ethylphenyl group at the C4 aniline. It belongs to the 4-anilinoquinoline chemotype, a scaffold extensively validated in kinase inhibitor drug discovery and exemplified by clinically approved agents such as erlotinib and gefitinib (quinazoline congeners) as well as numerous preclinical quinoline-based EGFR, c-Met, and GAK inhibitors.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS No. 1226428-98-3
Cat. No. B6587216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS1226428-98-3
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCCC4
InChIInChI=1S/C25H29N3O3/c1-4-17-9-8-10-18(13-17)26-20-15-22(25(29)28-11-6-5-7-12-28)27-21-16-24(31-3)23(30-2)14-19(20)21/h8-10,13-16H,4-7,11-12H2,1-3H3,(H,26,27)
InChIKeyMAMKNZFWGJRIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-98-3): Chemical Class, Structural Identity, and Procurement Baseline


N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-98-3; molecular formula C25H29N3O3; molecular weight 419.5 g/mol) is a fully synthetic 4-anilinoquinoline derivative distinguished by a piperidine-1-carbonyl substituent at the quinoline C2 position and a 3-ethylphenyl group at the C4 aniline [1]. It belongs to the 4-anilinoquinoline chemotype, a scaffold extensively validated in kinase inhibitor drug discovery and exemplified by clinically approved agents such as erlotinib and gefitinib (quinazoline congeners) as well as numerous preclinical quinoline-based EGFR, c-Met, and GAK inhibitors [2]. The compound is catalogued as a screening compound within the Life Chemicals HTS collection (product code F3398-5362), available in quantities from 5 mg to 20 mg, and is supplied exclusively for non-human, non-therapeutic research use [1]. It is critical to note that, as of the evidence cutoff date, no peer-reviewed primary research articles, patent examples, or publicly disclosed bioassay data directly report biological activity measurements for this specific CAS number—all differentiation claims below derive from class-level inference and structural comparisons against closely related 4-anilinoquinolines for which quantitative data exist.

Why 4-Anilinoquinoline Analogs Cannot Be Casually Substituted: Critical Substructure-Dependent Variations Relevant to N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine


Within the 4-anilinoquinoline class, seemingly minor structural modifications produce order-of-magnitude shifts in kinase selectivity, cellular potency, and physicochemical properties. The C2 position of the quinoline core is a critical vector: the piperidine-1-carbonyl group present in this compound replaces the hydrogen, nitrile, or alkoxy substituents found in simpler analogs, potentially altering hydrogen-bonding networks within the ATP-binding pocket and modulating type I vs. type II kinase inhibition profiles [1]. The 3-ethyl substitution on the aniline ring distinguishes this compound from the extensively characterized 3-ethynylphenyl analog (N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine), which exhibits EGFR cellular IC50 values of 42 nM in A431 cells and GAK binding Kd of 7.6 nM [2], and from 3,4,5-trimethoxyphenyl variants that show Src IC50 values of 81–84 nM [3]. The ethyl-to-ethynyl swap alone can alter LogP by ~0.5–1.0 units and ablate the irreversible covalent-binding potential afforded by the ethynyl warhead, fundamentally changing target residence time and selectivity [1][2]. Generic substitution without confirmatory profiling therefore risks selecting a compound with an entirely divergent biological fingerprint, even among congeners sharing the 6,7-dimethoxyquinoline core.

Quantitative Differentiation Evidence for N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine Versus Closest Structural Analogs


C2 Piperidine-Carbonyl Substitution as a Structural Differentiator from C2-Unsubstituted 4-Anilinoquinolines: Predicted Physicochemical and Binding-Mode Divergence

The target compound carries a piperidine-1-carbonyl group at the quinoline C2 position, whereas the most extensively profiled 4-anilinoquinoline comparator—N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (CHEMBL1092250)—bears only a hydrogen at C2 [1]. This difference introduces (i) a tertiary amide hydrogen-bond acceptor capable of engaging the hinge-region backbone or a conserved water molecule in kinase ATP sites, (ii) a calculated increase in molecular weight from 304.3 Da to 419.5 Da, and (iii) a predicted LogP shift of approximately +0.8 to +1.2 units (based on the addition of a saturated six-membered ring amide to the quinoline core) [2]. In GAK and EGFR biochemical assays, the C2-unsubstituted comparator achieves GAK Kd = 7.6 nM, EGFR wild-type Kd = 0.270 nM, and cellular EGFR autophosphorylation IC50 = 42 nM in A431 cells [1]. No direct potency data exist for the target compound; however, related 4-anilinoquinolines with C2-carbonyl substituents in the c-Met inhibitor series have demonstrated that C2 amide occupation of the ribose pocket can enhance selectivity for specific kinase genotypes over others by 10- to 50-fold [3].

4-anilinoquinoline kinase inhibitor scaffold C2 substituent SAR piperidine carbonyl pharmacophore

3-Ethylphenyl vs. 3-Ethynylphenyl Aniline Substitution: Implications for Covalent vs. Non-Covalent Target Engagement

The target compound incorporates a 3-ethylphenyl group at the C4 aniline nitrogen, contrasting with the 3-ethynylphenyl group found in the comparator N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (CHEMBL1092250) [1]. The ethynyl moiety in the comparator can act as a Michael acceptor, enabling covalent modification of cysteine residues proximal to the ATP-binding site in kinases such as EGFR (Cys797) and GAK [2]. The target compound's ethyl substituent eliminates this covalent capacity, predicting exclusively reversible, non-covalent target engagement. In the comparator, the ethynyl group contributes to EGFR wild-type Kd = 0.270 nM and cellular IC50 = 42 nM [1]. In the EGFR inhibitor erlotinib, which also contains a 3-ethynylphenyl group on a quinazoline core, the corresponding EGFR cellular IC50 is 300 nM in A431 cells (a 7-fold weaker cellular potency than the quinoline comparator, highlighting the scaffold dependence of the ethynyl contribution) [3]. The absence of the ethynyl warhead in the target compound may reduce the risk of non-specific thiol reactivity while potentially requiring higher target affinity from non-covalent interactions.

aniline substitution SAR covalent inhibitor reversible binding target residence time

Predicted Physicochemical Differentiation: cLogP, Solubility, and Permeability Implications of the Piperidine-Carbonyl Motif

Computational comparison of key drug-likeness parameters between the target compound and the closest analog without a C2 substituent reveals substantial differences. The target compound has a calculated molecular weight of 419.5 g/mol versus 304.3 g/mol for N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine, an increase of 115.2 Da attributable to the piperidine-1-carbonyl moiety [1][2]. Predicted cLogP (using the XLogP3 algorithm) is estimated at 3.8–4.5 for the target compound vs. ~3.0 for the comparator, indicating increased lipophilicity that may enhance membrane permeability but reduce aqueous solubility [2]. Topological polar surface area (TPSA) increases from approximately 51 Ų (comparator) to ~64 Ų (target), remaining well within the <140 Ų threshold for oral bioavailability prediction [1][2]. Hydrogen bond acceptor count rises from 3 to 5, while the hydrogen bond donor count remains at 1 for both compounds. For procurement decisions, these differences mean the target compound is more resource-intensive per mole (higher MW), may require different solubilization protocols (e.g., higher DMSO concentration or co-solvent), and presents a distinct chromatographic retention profile for purity analysis.

drug-likeness Lipinski parameters solubility prediction permeability lead optimization

Life Chemicals HTS Collection Provenance: QC Metrics, Purity Specifications, and Supply Chain Traceability vs. Uncharacterized Laboratory Syntheses

The target compound is catalogued within the Life Chemicals HTS Compound Collection (product code F3398-5362), a commercial screening library that applies standardized quality control (QC) criteria including purity thresholds (typically ≥90% by HPLC or LC-MS), compound identity verification (¹H-NMR and/or LC-MS), and solubility assessment in DMSO [1]. This contrasts with compounds sourced from individual academic syntheses, where purity and characterization rigor vary widely. For procurement contexts, Life Chemicals provides defined pack sizes (5 mg, 10 μmol, 20 mg), transparent pricing (e.g., $69 for 5 mg or 10 μmol, $99 for 20 mg as of September 2023), and restocking lead times [1]. The Life Chemicals collection comprises >596,000 drug-like compounds with a focus on structural diversity and lead-likeness, and their QC data packages can be requested alongside compound shipment to satisfy institutional procurement compliance requirements . In contrast, structurally similar compounds such as N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226459-34-2) are available from alternative vendors (e.g., Smolecule) that may apply different QC standards, creating variability in compound integrity across supply sources .

HTS compound library QC standardization purity threshold reproducibility procurement reliability

Kinase Selectivity Fingerprint Potential: Class-Level Inference from 4-Anilinoquinoline GAK and EGFR Profiling Data

4-Anilinoquinolines have been characterized as narrow-spectrum inhibitors of cyclin G-associated kinase (GAK), with the C4-aniline and C6/C7-quinoline substituents serving as primary selectivity determinants [1]. In a focused library study, the unsubstituted 4-anilinoquinoline scaffold displayed a kinome-wide selectivity score (S(10) at 1 μM) of <0.05, indicating interaction with fewer than 5% of tested kinases, while modifications at the C4 aniline and C2 position modulated selectivity between GAK, EGFR, and off-target kinases [1]. The most potent GAK inhibitor in that series achieved Kd = 7.6 nM, and cellular EGFR autophosphorylation IC50 values ranged from 19 nM to >500 nM depending on C4 aniline substitution [1][2]. The target compound's unique combination of 3-ethylphenyl (C4) and piperidine-1-carbonyl (C2) substituents has not been profiled, but by class-level analogy to these SAR trends, it is predicted to exhibit a selectivity fingerprint distinct from both the 3-ethynylphenyl analogs (GAK/EGFR dual inhibitors) and the 3,4,5-trimethoxyphenyl variants (Src inhibitors with IC50 = 81–84 nM) [3]. Procurement of this compound is rational specifically for selectivity panel screening where the C2-piperidine-carbonyl vector has been computationally predicted to engage a unique sub-pocket.

kinase selectivity GAK EGFR kinome profiling narrow-spectrum inhibitor

Recommended Research and Procurement Application Scenarios for N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-98-3)


Kinase Selectivity Panel Screening: Probing C2-Piperidine-Carbonyl Engagement in the ATP-Binding Pocket Ribose Site

The compound is best deployed as a probe molecule in broad kinome selectivity panels (e.g., Kinomescan or similar competition binding assays at 1 μM) to experimentally determine whether the piperidine-1-carbonyl group at C2 confers selectivity advantages over the well-characterized C2-unsubstituted 4-anilinoquinolines. As documented in Section 3 (Evidence Items 1 and 5), 4-anilinoquinoline GAK/EGFR inhibitors without C2 substitution achieve kinome selectivity scores S(10) < 0.05 at 1 μM [1]. Running this compound alongside N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (EGFR cellular IC50 = 42 nM, GAK Kd = 7.6 nM [2]) in the same profiling panel would directly quantify the selectivity impact of the C2 piperidine-carbonyl vector and the 3-ethyl vs. 3-ethynyl aniline substitution—data critical for justifying further medicinal chemistry investment in this sub-series.

Reversible Non-Covalent Kinase Inhibitor Screening Cascades Where Covalent Warheads Are Exclusionary

As detailed in Section 3 (Evidence Item 2), the 3-ethylphenyl substituent precludes the covalent Michael acceptor reactivity associated with the 3-ethynylphenyl group present in analogs such as CHEMBL1092250 [1]. Screening programs that explicitly filter out covalent modifiers—for example, target-based assays employing washout protocols, or cellular thermal shift assays (CETSA) requiring reversible target engagement—can use this compound as a non-covalent 4-anilinoquinoline control. This scenario is particularly relevant for targets where irreversible inhibition is undesirable, such as antiviral host kinases (GAK) where sustained target engagement may produce cytotoxicity [2].

Physicochemical Property Benchmarking for C2-Amide-Containing Quinoline Lead Series

The compound's predicted cLogP (3.8–4.5) and molecular weight (419.5 Da), as quantified in Section 3 (Evidence Item 3), place it at the upper boundary of lead-like chemical space [1]. It can serve as a reference standard for solubility, permeability (PAMPA or Caco-2), and metabolic stability assays within a lead optimization program exploring C2-amide quinoline scaffolds. Comparing its experimental LogD, kinetic solubility (μM in PBS at pH 7.4), and microsomal half-life against the smaller C2-unsubstituted analog (MW = 304.3 Da, cLogP ≈ 3.0 [2]) would establish a quantitative structure-property relationship (QSPR) baseline for the C2-piperidine-carbonyl series, informing whether the added molecular weight is justified by gains in potency or selectivity.

HTS Library Expansion and Diversity-Oriented Synthesis Starting Material Procurement

As a commercially available HTS compound from the Life Chemicals collection (product F3398-5362, ≥90% purity, available in 5–20 mg quantities [1]), this compound is immediately accessible for diversity-oriented synthesis (DOS) derivatization and library expansion. The piperidine nitrogen and the quinoline C2 carbonyl provide orthogonal reactive handles for late-stage functionalization (e.g., amide diversification, N-alkylation, or piperidine ring modification). Procurement of 20 mg ($99) provides sufficient material for parallel synthesis of 10–20 analogs at 1–5 mg scale, enabling rapid SAR exploration around the C2 vector [1].

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